SKF 86002 dihydrochloride
Overview
Description
SKF 86002 dihydrochloride is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It exhibits anti-inflammatory, anti-arthritic, and analgesic activities. This compound inhibits lipopolysaccharide-stimulated production of interleukin-1 and tumor necrosis factor-alpha in human monocytes . Additionally, this compound inhibits both lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid .
Mechanism of Action
Target of Action
SKF 86002 dihydrochloride is a potent inhibitor of p38 mitogen-activated protein kinases (MAPKs) . It also targets both cyclooxygenase and 5-lipoxygenase . These targets play a crucial role in the inflammatory response and are involved in the production of inflammatory cytokines .
Mode of Action
This compound acts in a cell-permeable, reversible, and ATP-competitive manner . It inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production . The inhibition of these targets results in the suppression of the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAPK signaling pathway . By inhibiting this pathway, this compound suppresses the production of inflammatory cytokines . Additionally, it inhibits both cyclooxygenase and 5-lipoxygenase, thereby affecting the metabolism of arachidonic acid .
Result of Action
The inhibition of p38 MAPK by this compound leads to a reduction in neuroinflammation and amelioration of synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein . Moreover, treatment with this compound promotes the redistribution of p38γ to synapses and reduces the accumulation of α-synuclein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of lipopolysaccharide (LPS), which stimulates the production of inflammatory cytokines . Additionally, the stability of this compound may be influenced by storage conditions . .
Biochemical Analysis
Biochemical Properties
SKF 86002 dihydrochloride is known to inhibit p38 MAP kinase, a key enzyme involved in cellular signaling . It also interacts with other biomolecules such as lipopolysaccharide (LPS), where it potently inhibits LPS-induced IL-1 and TNF-α production in human monocytes .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits LPS-stimulated human monocyte IL-1 and TNF-α production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor of both cyclooxygenase and 5-lipoxygenase, enzymes that play crucial roles in the metabolism of arachidonic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase and 5-lipoxygenase, which are involved in the metabolism of arachidonic acid .
Subcellular Localization
Information on the subcellular localization of this compound and any effects on its activity or function is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 86002 dihydrochloride involves the formation of a bicyclic imidazole structure. The key steps include the reaction of 4-fluorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then cyclized to produce the final compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SKF 86002 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .
Scientific Research Applications
SKF 86002 dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
SB 203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
VX-745: A selective p38 MAPK inhibitor used in research for neuroinflammatory diseases.
BIRB 796: A potent p38 MAPK inhibitor with applications in inflammatory and autoimmune diseases.
Uniqueness
SKF 86002 dihydrochloride is unique due to its dual inhibition of lipoxygenase and cyclooxygenase pathways, which enhances its anti-inflammatory effects . Additionally, its oral bioavailability and ability to penetrate the central nervous system make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCNUNCYVXBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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